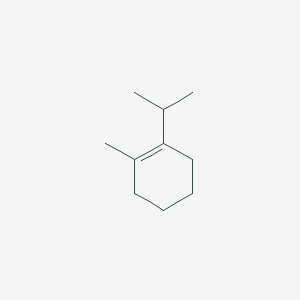
1-Menthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Menthene is a terpene that is found in various essential oils, including peppermint, eucalyptus, and pennyroyal. It is a cyclic monoterpene that has a characteristic minty odor and is commonly used in the food and cosmetic industries. In recent years, 1-menthene has gained significant attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-menthene is not fully understood. However, it is believed to act on various receptors in the body, including the GABA receptor, which is involved in anxiety and sedation.
Biochemical and Physiological Effects:
1-Menthene has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antimicrobial effects by disrupting the cell membrane of microorganisms. Moreover, it has been found to have anxiolytic and sedative effects by increasing the activity of the GABA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-menthene in lab experiments is its availability. It is a commonly found compound in various essential oils, making it easily accessible. Additionally, it has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of using 1-menthene is its volatility. It can evaporate quickly, making it difficult to control the concentration of the compound in experiments.
Direcciones Futuras
There are various future directions for research on 1-menthene. One potential direction is to investigate its potential as an anti-cancer agent. It has been found to have cytotoxic effects on various cancer cell lines, making it a promising candidate for further research. Additionally, its anxiolytic and sedative effects make it a potential candidate for the treatment of anxiety disorders. Further research is needed to elucidate its mechanism of action and its potential therapeutic uses.
Métodos De Síntesis
1-Menthene can be synthesized through various methods, including steam distillation, fractional distillation, and extraction. The most common method of synthesis is through the steam distillation of peppermint oil. This process involves heating the peppermint oil under high pressure to release the 1-menthene.
Aplicaciones Científicas De Investigación
1-Menthene has been extensively studied for its potential therapeutic properties. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been found to have anxiolytic and sedative effects.
Propiedades
Número CAS |
11028-39-0 |
|---|---|
Nombre del producto |
1-Menthene |
Fórmula molecular |
C32H62O4S |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
1-methyl-2-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-7-5-4-6-9(10)3/h8H,4-7H2,1-3H3 |
Clave InChI |
JXMFWIFYAPYINL-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCC1)C(C)C |
SMILES canónico |
CC1=C(CCCC1)C(C)C |
Otros números CAS |
15582-48-6 |
Sinónimos |
1-menthene o-menthene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





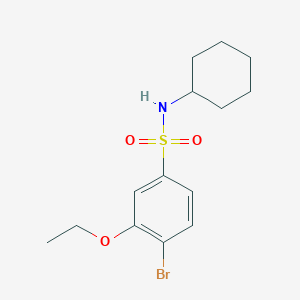

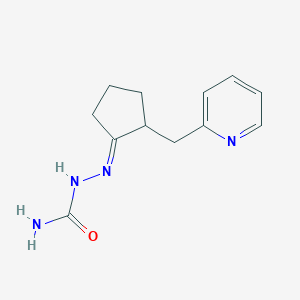


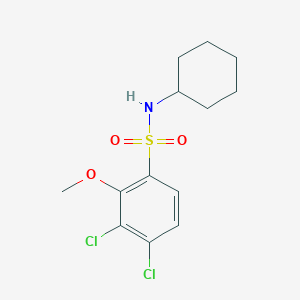

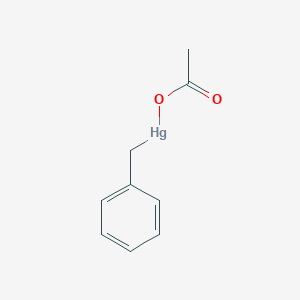
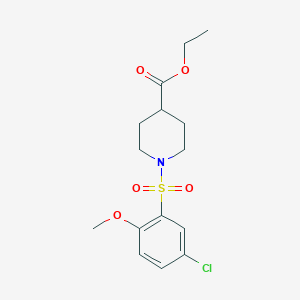
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)